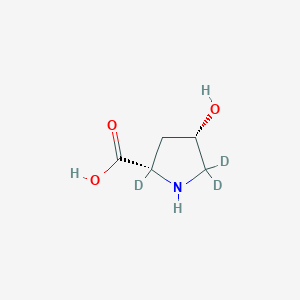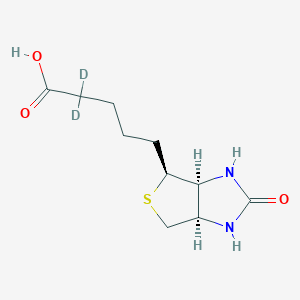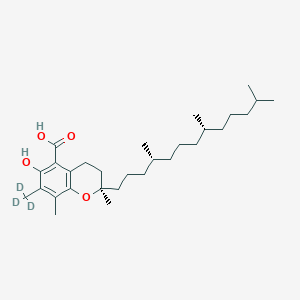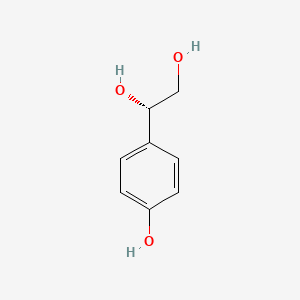
9,10-dideuteriohexadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dideuteriohexadecanoic acid: is a deuterium-labeled fatty acid derivative. It is a modified form of hexadecanoic acid, where the hydrogen atoms at the 9th and 10th positions are replaced with deuterium. This compound is often used in scientific research to study metabolic pathways and the effects of deuterium substitution on biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dideuteriohexadecanoic acid typically involves the deuteration of hexadecanoic acid. This can be achieved through catalytic hydrogenation using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions usually include a controlled temperature and pressure to ensure selective deuteration at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through multiple purification steps, including distillation and chromatography.
化学反应分析
Types of Reactions:
Oxidation: 9,10-Dideuteriohexadecanoic acid can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form deuterated alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions can replace the deuterium atoms with halogens like chlorine or bromine using reagents such as thionyl chloride (SOCl₂) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Deuterated ketones or alcohols.
Reduction: Deuterated alkanes.
Substitution: Deuterated halogenated compounds.
科学研究应用
Chemistry: 9,10-Dideuteriohexadecanoic acid is used as a tracer in metabolic studies to understand the pathways of fatty acid metabolism. It helps in elucidating the mechanisms of enzyme-catalyzed reactions involving fatty acids.
Biology: In biological research, this compound is used to study the effects of deuterium substitution on cellular processes. It provides insights into the role of hydrogen atoms in biochemical reactions and the stability of biological molecules.
Medicine: The compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of fatty acids in the body. It helps in the development of deuterium-labeled drugs with improved metabolic stability.
Industry: In the industrial sector, this compound is used in the production of deuterated polymers and materials. These materials have unique properties such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of 9,10-dideuteriohexadecanoic acid involves its incorporation into metabolic pathways where it mimics the behavior of natural fatty acids. The presence of deuterium atoms affects the rate of enzymatic reactions due to the kinetic isotope effect. This results in altered reaction rates and provides valuable information about the role of hydrogen atoms in these processes.
相似化合物的比较
9,10-Dihydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid used in similar metabolic studies.
9,10-Dibromohexadecanoic acid: A halogenated derivative used in halogenation reaction studies.
Palmitelaidic acid: An isomer of hexadecanoic acid used in studies of fatty acid isomerization.
Uniqueness: 9,10-Dideuteriohexadecanoic acid is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium substitution allows for the study of isotope effects on chemical and biological processes, making it a valuable tool in various scientific fields.
属性
分子式 |
C16H32O2 |
|---|---|
分子量 |
258.44 g/mol |
IUPAC 名称 |
9,10-dideuteriohexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i7D,8D |
InChI 键 |
IPCSVZSSVZVIGE-QTQOOCSTSA-N |
手性 SMILES |
[2H]C(CCCCCC)C([2H])CCCCCCCC(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


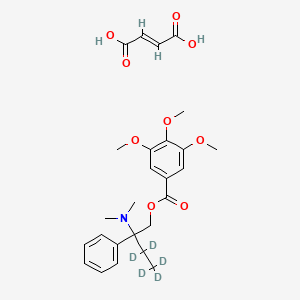

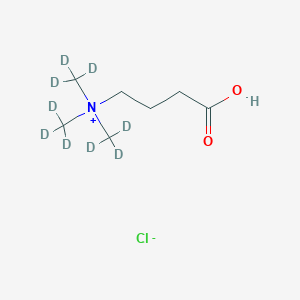
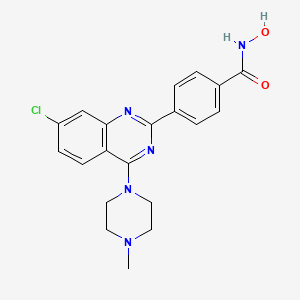
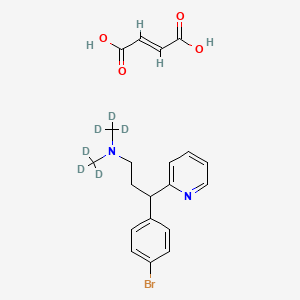
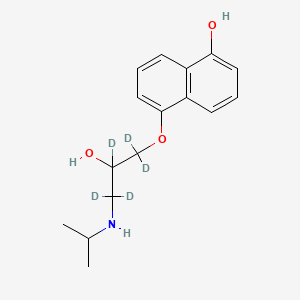
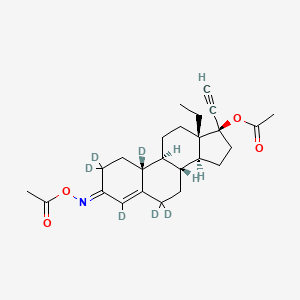
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
